molecular formula C13H11NO4 B2641085 Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate CAS No. 649557-55-1

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Cat. No. B2641085
M. Wt: 245.234
InChI Key: NAFLGJUISVNDKT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The cyanophenyl group might participate in reactions typical of aromatic nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and spectral properties (IR, NMR, UV-Vis, etc.) could be predicted or determined experimentally .

Safety And Hazards

As with any chemical compound, handling Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being studied. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-18-13(17)12(16)7-11(15)10-5-3-9(8-14)4-6-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFLGJUISVNDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Citations

For This Compound
2
Citations
BI Bratanovici, A Nicolescu, S Shova… - Research on Chemical …, 2020 - Springer
Four novel ditopic ligands that have a pyrazole ring in their central unit and are useful for the generation of coordination polymers have been synthesized. Two of these ditopic ligands …
Number of citations: 5 link.springer.com
BI Bratanovici, C Cojocaru, A Nicolescu… - Journal of Molecular …, 2021 - Elsevier
Two novel di-topic hybrid ligands, useful for the generation of coordination polymers, have been synthesized. These ligands feature an isoxazole ring in their central unit, and have as …
Number of citations: 2 www.sciencedirect.com

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